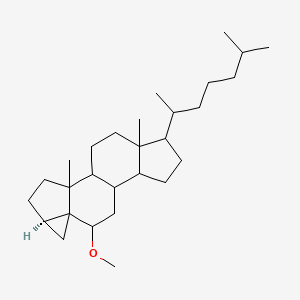![molecular formula C22H25ClN4O4 B11966837 {2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11966837.png)
{2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a piperazine ring, and a phenoxyacetic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The synthesis begins with the preparation of the 2-chlorobenzyl intermediate, which can be achieved by the chlorination of benzyl alcohol using thionyl chloride or phosphorus trichloride.
Piperazine Derivatization: The chlorobenzyl intermediate is then reacted with piperazine to form the 4-(2-chlorobenzyl)-1-piperazine derivative. This step is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrazone Formation: The piperazine derivative is then reacted with a hydrazine derivative to form the carbohydrazonoyl intermediate. This reaction is usually performed under acidic conditions using hydrochloric acid or acetic acid.
Phenoxyacetic Acid Coupling: Finally, the carbohydrazonoyl intermediate is coupled with phenoxyacetic acid to form the target compound. This step is typically carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can occur at the carbohydrazonoyl group, resulting in the formation of hydrazine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyacetic acid moiety can yield carboxylic acids, while reduction of the carbohydrazonoyl group can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes, such as DNA replication or protein synthesis.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID can be compared with other similar compounds, such as:
2-Chlorobenzyl Alcohol: This compound shares the chlorobenzyl group but lacks the piperazine and phenoxyacetic acid moieties.
Phenoxyacetic Acid: This compound contains the phenoxyacetic acid moiety but lacks the chlorobenzyl and piperazine groups.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine share the piperazine ring but differ in the substituents attached to it.
The uniqueness of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C22H25ClN4O4 |
|---|---|
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
2-[2-[(E)-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H25ClN4O4/c23-19-7-3-1-6-18(19)14-26-9-11-27(12-10-26)15-21(28)25-24-13-17-5-2-4-8-20(17)31-16-22(29)30/h1-8,13H,9-12,14-16H2,(H,25,28)(H,29,30)/b24-13+ |
InChI-Schlüssel |
XWHMSSLHPDGWCB-ZMOGYAJESA-N |
Isomerische SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC=C3OCC(=O)O |
Löslichkeit |
47.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11966761.png)
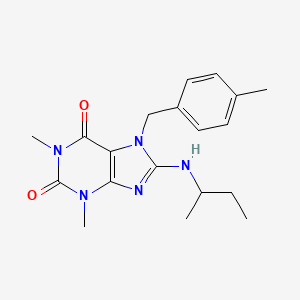
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966773.png)
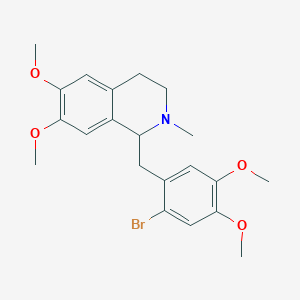

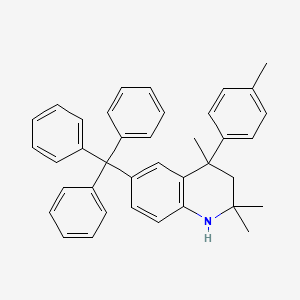
![4-{(E)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11966796.png)
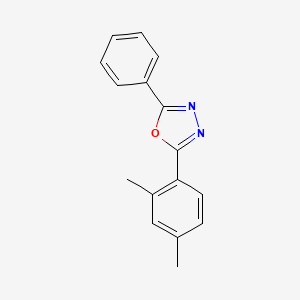
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966823.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11966841.png)
![(5Z)-3-Isopropyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966843.png)

